REACTION_CXSMILES
|
[F:1][C:2]1[C:3](C(O)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Br:15]Br>C(Cl)(Cl)(Cl)Cl>[Br:15][C:3]1[C:2]([F:1])=[CH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)C(F)(F)F)C(=O)O
|
Name
|
mercuric oxide
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed 1 hour and 25 minutes
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux over the next 2-1/3 hours
|
Type
|
ADDITION
|
Details
|
Light from a UV lamp was directed on the reaction mixture during the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for another hour
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through CELITE diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove the mercury salt
|
Type
|
CUSTOM
|
Details
|
The carbon tetrachloride was removed on a still and the product
|
Type
|
DISTILLATION
|
Details
|
was distilled over
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |